molecular formula C21H21FN2O3 B11396388 N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(pentyloxy)benzamide

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(pentyloxy)benzamide

Cat. No.: B11396388
M. Wt: 368.4 g/mol
InChI Key: GPGIWWMKEDWGKP-UHFFFAOYSA-N
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Description

FPOP , is a synthetic compound with an intriguing structure. Let’s break it down:

  • The benzamide portion consists of a benzene ring attached to an amide functional group (CONH₂).
  • The pentyloxy group (C₅H₁₁O) is an alkoxy substituent, meaning it contains a pentyl (five-carbon) chain attached to an oxygen atom.
  • The oxazole ring (C₃H₂N₂O) is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom.

Preparation Methods

Synthetic Routes: The synthesis of FPOP involves several steps. One common approach is through the reaction of 4-fluorobenzoyl chloride with 3-amino-5-(pentyloxy)-1,2-oxazole. The resulting intermediate is then treated with ammonia to form the final compound.

Reaction Conditions:

    Step 1: Formation of 3-amino-5-(pentyloxy)-1,2-oxazole

    Step 2: Ammonolysis

Industrial Production: While FPOP is not widely produced industrially, its synthesis can be scaled up using similar methods. Optimization of reaction conditions and purification steps would be necessary for large-scale production.

Chemical Reactions Analysis

FPOP can undergo various reactions:

    Oxidation: The benzamide portion may undergo oxidation, leading to the formation of corresponding benzoic acid derivatives.

    Substitution: The pentyloxy group can be replaced by other functional groups.

    Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents include strong acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., KMnO₄).

Scientific Research Applications

FPOP’s diverse biological activities make it an interesting compound for research:

Mechanism of Action

The exact mechanism of FPOP remains an active area of investigation. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

FPOP’s uniqueness lies in its combination of benzamide, oxazole, and pentyloxy moieties. Similar compounds include other indole derivatives, such as 4-fluorophenyl-substituted oxadiazoles .

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-pentoxybenzamide

InChI

InChI=1S/C21H21FN2O3/c1-2-3-4-13-26-18-11-7-16(8-12-18)21(25)23-20-14-19(24-27-20)15-5-9-17(22)10-6-15/h5-12,14H,2-4,13H2,1H3,(H,23,25)

InChI Key

GPGIWWMKEDWGKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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